1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, including a benzothiazole ring, a pyrazole core, and a pyridine moiety, has been studied for various biological activities. This article reviews its biological activity, focusing on antibacterial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The chemical formula of the compound is C20H19N5O2S, with a molecular weight of approximately 393.47 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of this compound against various bacterial strains. The following table summarizes the zone of inhibition (ZOI) observed in different bacterial assays:
Compound | Concentration (mM) | E. coli ZOI (mm) | S. aureus ZOI (mm) | B. subtilis ZOI (mm) | S. epidermidis ZOI (mm) |
---|---|---|---|---|---|
1-Isopropyl | 8 | 10.5 | 8 | 9 | 6 |
7.5 | 7 | 8 | — | 7 | |
7 | — | — | — | — |
This data indicates that the compound exhibits notable antibacterial activity, particularly against E. coli and B. subtilis, suggesting its potential as an antibiotic agent in therapeutic applications .
Anti-inflammatory Activity
The pyrazole nucleus is recognized for its anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes.
In vitro studies have shown that derivatives of this compound can act as selective COX-2 inhibitors, with some compounds exhibiting higher efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The following table summarizes the anti-inflammatory activity of related pyrazole compounds:
Compound | COX-2 Inhibition (%) | Reference Drug Inhibition (%) |
---|---|---|
Compound A | 71% | Celecoxib (22%) |
Compound B | 65% | Celecoxib (22%) |
These findings highlight the potential of this class of compounds in developing new anti-inflammatory medications.
Anticancer Potential
Preliminary research indicates that compounds containing the pyrazole scaffold can exhibit anticancer properties by targeting various cellular pathways involved in tumor growth and proliferation. The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell survival.
For instance, studies have identified that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . Further investigations are necessary to elucidate the precise mechanisms and therapeutic potential of this compound in cancer treatment.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A study involving a series of pyrazole derivatives showed promising results against multi-drug resistant strains of bacteria, indicating that structural modifications could enhance antibacterial potency .
- Inflammation Models : In animal models, pyrazole derivatives demonstrated significant reduction in carrageenan-induced paw edema, comparable to standard treatments, suggesting their therapeutic viability in inflammatory conditions .
- Cancer Cell Lines : Research on human cancer cell lines revealed that certain derivatives could inhibit cell proliferation and induce apoptosis, warranting further exploration into their use as anticancer agents .
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-14(2)26-18(9-11-23-26)20(27)25(13-15-6-4-5-10-22-15)21-24-17-12-16(28-3)7-8-19(17)29-21/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXZJHHTTSPTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.